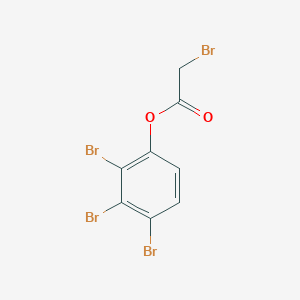
2,3,4-Tribromophenyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromophenyl bromoacetate is an organic compound that belongs to the class of brominated phenyl esters It is characterized by the presence of three bromine atoms attached to the phenyl ring and a bromoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromophenyl bromoacetate typically involves the bromination of phenyl acetate followed by esterification. One common method is the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions on the phenyl ring. The resulting tribromophenyl acetate is then reacted with bromoacetyl chloride in the presence of a base such as pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tribromophenyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4-Tribromophenyl bromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of flame retardants and other brominated compounds for industrial applications
Mécanisme D'action
The mechanism of action of 2,3,4-Tribromophenyl bromoacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the bromoacetate group.
2,3,4-Tribromophenol: Similar bromination pattern but without the ester group. It has applications in organic synthesis and as an intermediate in chemical production.
Uniqueness
2,3,4-Tribromophenyl bromoacetate is unique due to the presence of both the tribromophenyl and bromoacetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
66989-14-8 |
|---|---|
Formule moléculaire |
C8H4Br4O2 |
Poids moléculaire |
451.73 g/mol |
Nom IUPAC |
(2,3,4-tribromophenyl) 2-bromoacetate |
InChI |
InChI=1S/C8H4Br4O2/c9-3-6(13)14-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2 |
Clé InChI |
RLEYNVKEDUANTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(=O)CBr)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



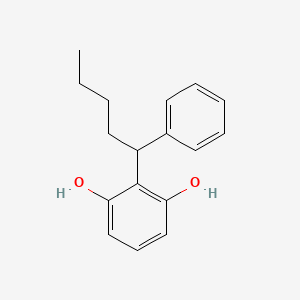

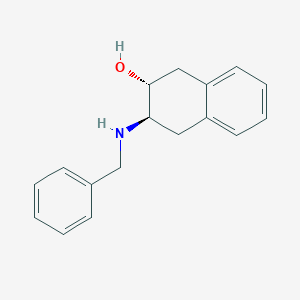
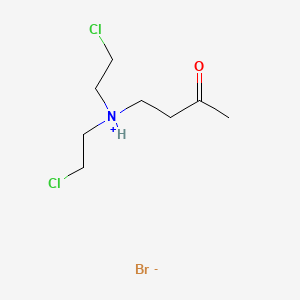
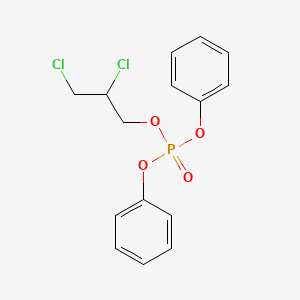
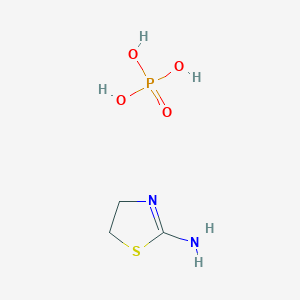


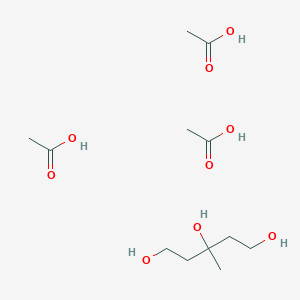
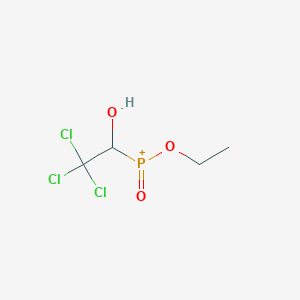
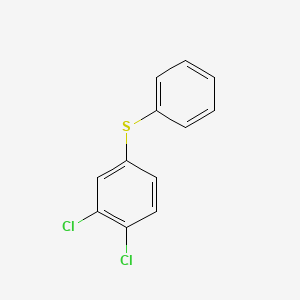
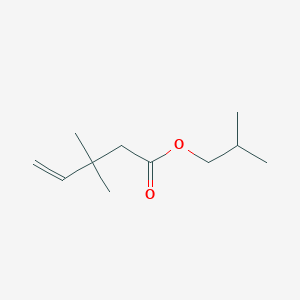
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)
